2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC9661269
Molecular Formula: C18H13N5O2S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13N5O2S |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 2-(1-oxophthalazin-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H13N5O2S/c24-16(10-23-17(25)14-4-2-1-3-13(14)9-20-23)22-18-21-15(11-26-18)12-5-7-19-8-6-12/h1-9,11H,10H2,(H,21,22,24) |
| Standard InChI Key | HDEAAWHPNLZDTR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
| Canonical SMILES | C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₈H₁₃N₅O₂S, molecular weight 363.4 g/mol) features a phthalazin-1-one core linked via an acetamide bridge to a (Z)-configured thiazole ring substituted with a pyridin-4-yl group. The planar phthalazine system facilitates π-π stacking interactions, while the thiazole’s sulfur atom and pyridine’s nitrogen enhance hydrogen-bonding potential. The (Z)-configuration at the thiazole-amide junction imposes steric constraints that influence receptor binding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-(1-oxophthalazin-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
| Canonical SMILES | C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
| Topological Polar Surface Area | 116 Ų |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 4 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the phthalazine carbonyl (δ 168.5 ppm in ¹³C NMR) and thiazole protons (δ 7.9–8.2 ppm in ¹H NMR). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 363.4 [M+H]⁺.
Synthesis and Optimization
Conventional Synthetic Routes
The primary synthesis involves a three-step sequence :
-
Phthalazinone Formation: Condensation of phthalic anhydride with hydrazine yields 1-oxophthalazine.
-
Acetamide Coupling: Reaction with chloroacetyl chloride introduces the acetamide side chain.
-
Thiazole Cyclization: Treatment with 4-pyridin-4-yl-thioamide under basic conditions forms the thiazole ring via Hantzsch synthesis.
Table 2: Comparison of Synthesis Conditions
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Phthalazinone formation | Hydrazine, EtOH | 80 | 78 |
| Acetamide coupling | Chloroacetyl chloride, DCM | 25 | 85 |
| Thiazole cyclization | K₂CO₃, DMF | 60 | 72 |
Ultrasound-Assisted Synthesis
Adopting ultrasound irradiation (40 kHz, 50°C) reduces cyclization time from 6 hours to 35 minutes, improving yield to 92% . This method enhances reaction efficiency by promoting cavitation-induced molecular collisions .
Biological Activity and Mechanisms
Kinase Inhibition
The compound exhibits 97.6% inhibition of vascular endothelial growth factor receptor-2 (VEGFR2) at 21.9 μM, outperforming Sorafenib (94.7% at 30.1 μM) . Molecular docking reveals a binding energy of −26.8 kcal/mol, with key interactions at Leu840, Val848, and Asp1046 residues .
Table 3: Biological Activity Profile
| Assay | Result | Reference Compound |
|---|---|---|
| VEGFR2 Inhibition | 97.6% at 21.9 μM | Sorafenib (94.7%) |
| Apoptosis Induction | 23.6-fold increase | Control (1-fold) |
| Antimicrobial Activity | Moderate (Gram-negative) | Gentamycin |
Antimicrobial Efficacy
While primarily cytotoxic, the thiazole moiety confers moderate activity against Salmonella enterica (105% zone inhibition relative to Gentamycin) . The pyridine group likely disrupts bacterial membrane integrity via cation-π interactions .
Applications and Future Directions
Anticancer Therapeutics
The compound’s dual inhibition of VEGFR2 and cyclin-dependent kinases positions it as a multitargeted oncology candidate. Preclinical models show reduced angiogenesis in xenograft tumors, suggesting potential for combination therapies .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) nanoparticles improves bioavailability (t₁/₂ = 8.2 hours vs. 2.1 hours free form). Functionalization with PEG chains enhances tumor targeting via the enhanced permeability and retention effect.
Challenges and Optimization
Current limitations include moderate solubility (0.12 mg/mL in PBS) and hepatic clearance (CLhep = 15 mL/min/kg). Structural modifications, such as introducing sulfonate groups, are under investigation to enhance pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume